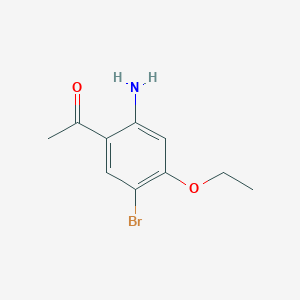
1-(2-Amino-5-bromo-4-ethoxyphenyl)ethanone
Cat. No. B8549079
M. Wt: 258.11 g/mol
InChI Key: GNMSCZIAPUXYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723337B2
Procedure details


A 1 L three-necked flask fitted with a reflux condenser and an addition funnel was charged with a magnetic stir bar, 4-bromo-3-ethoxyaniline hydrochloride (25 g, 100 mmol), and anhydrous toluene (300 mL). The reaction mixture was cooled to 0° C. and 100 mL a 1 M solution of boron trichloride in DCM was added to the reaction dropwise via addition funnel. After the addition of the boron trichloride was complete, acetonitrile (6.56 mL, 125 mmol) was added followed by dropwise addition of 110 mL of a 1M solution of TiCl4 in DCM. The resulting heterogenous reaction mixture was heated to reflux for 16 h before being allowed to cool to rt. The crude reaction mixture was carefully poured over 2 M HCl(aq) (˜250 mL) and the reaction mixture was warmed to 80° C. for 1 h. After cooling to rt the pH of the reaction mixture was adjusted to 6 by the careful addition of 2 N NaOH(aq). The solids were filtered and filtrate was extracted with EtOAc (2×1000 mL). The combined organic extract was dried with MgSO4, filtered, and concentrated in vacuo to yield the crude product as a dark oil. MeOH (˜100 mL) was added to the crude oil and the desired product precipitated and was collected via vacuum filtration using a Buchner funnel to yield 10.9 g (42%) of the title compound as a brown solid. m/z 259.



[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Four





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven




Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[O:10][CH2:11][CH3:12].B(Cl)(Cl)Cl.[C:17](#N)[CH3:18].Cl.[OH-:21].[Na+]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl.CO.C1(C)C=CC=CC=1>[NH2:7][C:6]1[CH:5]=[C:4]([O:10][CH2:11][CH3:12])[C:3]([Br:2])=[CH:9][C:8]=1[C:17](=[O:21])[CH3:18] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=C(C=C(N)C=C1)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
6.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 L three-necked flask fitted with a reflux condenser and an addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged with a magnetic stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting heterogenous reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed to 80° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt the pH of the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
filtrate was extracted with EtOAc (2×1000 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude product as a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the desired product precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected via vacuum filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=C1)OCC)Br)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.9 g | |
| YIELD: PERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

